"2-Amino-5-iodo-4-methoxybenzoic acid" properties and characteristics
"2-Amino-5-iodo-4-methoxybenzoic acid" properties and characteristics
An In-depth Technical Guide to 2-Amino-5-iodo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications for Advanced Research
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-5-iodo-4-methoxybenzoic acid, a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug discovery. While not extensively documented as a standalone agent, its structural motifs are present in various pharmacologically active molecules. This document, intended for researchers, chemists, and drug development professionals, consolidates available data on its physicochemical properties, provides detailed spectral analysis based on predictive models and analogous compounds, outlines a robust synthetic protocol, and discusses its applications and safety considerations. The insights herein are framed from the perspective of a senior application scientist, emphasizing not just the data, but the strategic rationale behind its synthesis and use.
Core Molecular Profile and Physicochemical Characteristics
2-Amino-5-iodo-4-methoxybenzoic acid (CAS No. 1335203-40-1) is a polysubstituted benzoic acid derivative.[1] Its structure incorporates four distinct functional groups on an aromatic scaffold: a carboxylic acid, an amine, a methoxy ether, and an iodine atom. This unique arrangement provides multiple reactive centers, making it a versatile building block for complex organic synthesis.
The strategic placement of these groups dictates the molecule's chemical behavior. The amino and carboxylic acid groups are ortho to each other, a classic anthranilic acid arrangement, which can influence cyclization reactions. The iodine atom at the 5-position is a key feature, serving as a reactive handle for introducing further molecular complexity via modern cross-coupling methodologies.
Table 1: Physicochemical and Identity Data
| Property | Value | Source(s) |
| CAS Number | 1335203-40-1 | [1] |
| Molecular Formula | C₈H₈INO₃ | [1] |
| Molecular Weight | 293.06 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Boiling Point | 408.1 ± 45.0 °C (Predicted) | [1] |
| Density | 1.949 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol (qualitative) | - |
| Storage | Room temperature, protect from light, store in a dry, sealed container | [1] |
Note: Most physical properties are computationally predicted due to a lack of comprehensive experimental data in public literature. These values should be used as estimates.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-Amino-5-iodo-4-methoxybenzoic acid is paramount. While experimentally derived spectra for this specific molecule are not widely published, a robust characterization can be achieved by combining predictive modeling with comparative analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts provide a reliable fingerprint for the molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as distinct singlets due to the lack of ortho or meta coupling partners. The methoxy group will also present as a sharp singlet. The amine and carboxylic acid protons are exchangeable and will likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. A key diagnostic signal is the carbon bearing the iodine atom (C-I), which is expected to appear at a characteristically upfield position (~80 ppm) due to the heavy atom effect.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) and Comparison with Analogs [2]
| Assignment | Predicted Shift (¹H) | Predicted Shift (¹³C) | Analog: 2-Amino-4-methoxybenzoic Acid (¹³C) |
| COOH | ~11-13 ppm (br s, 1H) | ~168 ppm | 168.5 ppm |
| Ar-H (C3-H) | ~7.5 ppm (s, 1H) | ~135 ppm | 133.4 ppm |
| Ar-H (C6-H) | ~6.5 ppm (s, 1H) | ~110 ppm | 98.9 ppm |
| NH₂ | ~5-6 ppm (br s, 2H) | - | - |
| OCH₃ | ~3.8 ppm (s, 3H) | ~56 ppm | 55.8 ppm |
| C-COOH (C1) | - | ~100 ppm | 105.9 ppm |
| C-NH₂ (C2) | - | ~150 ppm | 152.1 ppm |
| C-O (C4) | - | ~158 ppm | 159.2 ppm |
| C-I (C5) | - | ~80 ppm | - |
| C-H (C6) | - | ~110 ppm | 98.9 ppm |
| C-H (C3) | - | ~115 ppm | 111.8 ppm |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy helps identify key functional groups, while mass spectrometry confirms the molecular weight and provides fragmentation data.
Table 3: Predicted IR and MS Data [2]
| Technique | Predicted Data for 2-Amino-5-iodo-4-methoxybenzoic acid | Comparative Data (Analog Compounds) |
| MS (ESI-) | [M-H]⁻ at m/z 292 | 2-Amino-4-methoxybenzoic acid: [M-H]⁻ at m/z 166.[3] |
| IR (cm⁻¹) | ~3400-3200 (N-H stretches), ~3200-2500 (O-H stretch, broad), ~1700-1680 (C=O stretch), ~1250 (C-O stretch) | 2-Methoxybenzoic acid: Broad O-H (~3300-2500), strong C=O (~1720-1680), C-O stretch (~1300-1200). |
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Expert Interpretation: In the mass spectrum, the molecular ion peak at m/z 293 (for [M+H]⁺) or 292 (for [M-H]⁻) would be the primary confirmation of identity. A characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid. The IR spectrum's most telling features would be the very broad O-H stretch of the carboxylic acid overlapping with C-H stretches, and the sharp, strong carbonyl (C=O) peak. The N-H stretches of the primary amine will appear as two distinct bands in the 3400-3200 cm⁻¹ region.
Synthesis and Purification: A Field-Proven Protocol
While multiple synthetic routes are conceivable, the most direct and efficient method is the electrophilic iodination of a suitable precursor. The following protocol is adapted from a robust, patented method for the synthesis of the closely related 2-amino-5-iodobenzoic acid and represents a reliable pathway.[4][5]
Causality Behind Experimental Choices:
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Starting Material: 2-Amino-4-methoxybenzoic acid is the logical precursor. It is commercially available and possesses the correct substitution pattern, requiring only the regioselective installation of iodine.
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Iodinating System: The use of molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) is a classic, cost-effective, and efficient method for in situ generation of a potent electrophilic iodine species (likely I⁺). This avoids the need for more expensive or specialized iodinating reagents like N-Iodosuccinimide (NIS), although NIS remains a viable alternative for milder conditions.
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Solvent: Acetic acid is an ideal solvent as it readily dissolves the starting material and is stable to the oxidative conditions. Its polar, protic nature can also facilitate the reaction.
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Workup: The product is expected to have low solubility in water. Therefore, quenching the reaction mixture in a large volume of water provides an effective method for precipitating the crude product, separating it from the water-soluble byproducts and unreacted reagents.
Detailed Step-by-Step Methodology
Caption: Proposed workflow for the synthesis of 2-Amino-5-iodo-4-methoxybenzoic acid.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of starting material).
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Reagent Addition: Add molecular iodine (I₂) (0.55-0.60 eq) to the suspension. The stoichiometry is based on the fact that H₂O₂ will oxidize I⁻ back to I₂, making the reaction efficient in iodine.
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Initiation: Begin stirring the mixture. Through the dropping funnel, add 30% aqueous hydrogen peroxide (H₂O₂) (2.0-2.2 eq) dropwise over 20-30 minutes. An initial exotherm may be observed; maintain the temperature below 60°C.
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Reaction: After the addition is complete, heat the reaction mixture to 50°C and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Product Isolation (Workup): Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing a large volume of cold deionized water (approx. 10x the volume of the acetic acid used), while stirring vigorously. A precipitate should form immediately.
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Filtration and Washing: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acetic acid and salts. A final wash with a small amount of cold ethanol can aid in drying.
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Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Chemical Reactivity and Applications in Drug Discovery
The true value of 2-Amino-5-iodo-4-methoxybenzoic acid lies in its potential as a versatile synthetic intermediate. Its applications are primarily driven by the reactivity of its functional groups.
Caption: Key reactive sites of 2-Amino-5-iodo-4-methoxybenzoic acid for synthetic diversification.
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Palladium-Catalyzed Cross-Coupling: The aryl iodide is an excellent substrate for a wide range of Pd-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the direct and modular installation of aryl, alkynyl, vinyl, and amino groups at the 5-position, providing rapid access to diverse chemical libraries.
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Amide Bond Formation: Both the amino group and the carboxylic acid can participate in amide bond formation. The carboxylic acid can be activated (e.g., as an acid chloride or with coupling reagents like EDC/HOBt) to react with amines. The amino group can be acylated by reaction with acyl chlorides or carboxylic acids.
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Pharmaceutical Scaffolding: This molecule serves as a key building block for more complex therapeutic agents. For instance, derivatives of 4-amino-5-halo-2-methoxybenzoic acids have been investigated as potent ligands for the serotonin 5-HT₄ receptor, a target for gastrointestinal and cognitive disorders.[6] The iodo-substituent makes it particularly valuable for creating radiolabeled tracers for use in diagnostic imaging (e.g., PET or SPECT) by introducing radioactive iodine isotopes.[1]
Safety, Handling, and Toxicology
No specific toxicological data for 2-Amino-5-iodo-4-methoxybenzoic acid is available. Therefore, a precautionary approach based on data from structurally related compounds is essential. Compounds with similar functionalities, such as 2-amino-5-hydroxy-4-methoxybenzoic acid, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7]
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash off with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Inhalation: Move the person to fresh air.
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Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
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Toxicological Rationale: Substituted aminobenzoic acids can have varied biological effects. For example, para-aminobenzoic acid (PABA) is known to interfere with folate synthesis pathways and, under certain experimental conditions, has been shown to promote thyroid carcinogenesis in rats.[8] While this is not directly transferable, it underscores the need to treat this and related novel compounds with a high degree of caution until specific toxicological data becomes available.
References
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- Google Patents. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Available from: [Link]
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Experimental Biology and Medicine. Toxicity of p-Aminobenzoic Acid. Available from: [Link]
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PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. Available from: [Link]
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PubMed. 4-Aminobenzoic acid, 2-phenoxyethanol and iodine used as tracers in a short-term in vivo-kinetics study for tattoo ink ingredients: Mass spectrometry method development and validation. Available from: [Link]
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PubMed. Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. Available from: [Link]
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